Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the carboxylate group through esterification. The thiophene-2-sulfonamido group can be introduced via a sulfonation reaction followed by amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, potentially allowing the compound to inhibit enzyme activity or block receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxylate: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide have similar structural features.
Uniqueness
What sets this compound apart is the combination of the piperidine ring with the thiophene-sulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-18-12(15)14-6-4-10(5-7-14)9-13-20(16,17)11-3-2-8-19-11/h2-3,8,10,13H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZNWZGWVEGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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